5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol
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Overview
Description
5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol is a compound that features both an amino group and a triazole ring attached to a phenol moiety. This compound is of interest due to its unique chemical structure, which combines the properties of phenols and triazoles, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol typically involves the reaction of 5-amino-1,2,4-triazole with a phenol derivative under specific conditions. One common method involves the use of a coupling reaction where the triazole ring is introduced to the phenol moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted triazole and phenol derivatives.
Scientific Research Applications
5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The triazole ring can bind to metal ions, influencing enzyme activity.
Pathways Involved: The compound can modulate oxidative stress pathways and inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,4-triazole: Shares the triazole ring but lacks the phenol moiety.
2-Phenyl-1,2,4-triazole: Contains a phenyl group instead of a phenol group.
1-Methyl-1h-1,2,4-triazole-5-amine: Similar structure but lacks the phenol group.
Uniqueness
5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol is unique due to its combination of an amino group, a triazole ring, and a phenol moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-amino-2-(2-methyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C9H10N4O/c1-13-9(11-5-12-13)7-3-2-6(10)4-8(7)14/h2-5,14H,10H2,1H3 |
InChI Key |
AMKOMAFCGSNUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
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